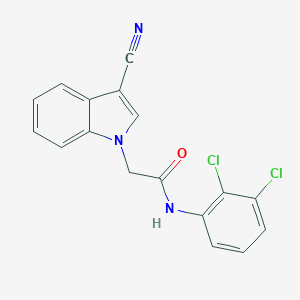![molecular formula C22H24N2O2S B298686 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE](/img/structure/B298686.png)
1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.
Attachment of the Methanethione Group: The methanethione group can be introduced through thiolation reactions, where a suitable thiol reagent reacts with the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the methanethione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the indole core or morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The morpholine ring and methanethione group may also contribute to the compound’s activity by modulating its chemical reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Thiosemicarbazide derivatives: Compounds with a similar methanethione group, known for their biological activities.
Uniqueness
1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is unique due to its combination of the indole core, morpholine ring, and methanethione group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-2-5-9-21(17)26-15-12-24-16-19(18-7-3-4-8-20(18)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3 |
InChI Key |
MBMNTMAQKDSTSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B298630.png)
